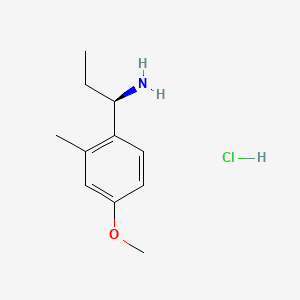![molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is a chemical compound characterized by a central ethylene core with four fluorobenzene rings attached to it. The molecular formula for this compound is C28H16F4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-fluorobenzaldehyde with a suitable ethylene precursor under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with an ethylene precursor in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene has several scientific research applications:
Materials Science: Used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in biosensing applications due to its strong electrochemiluminescence properties.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar in structure but with bromine atoms instead of fluorine.
1,1,2,2-Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of fluorine, leading to different chemical properties and applications.
1,1,2,2-Tetrakis(4-formyl-[1,1’-biphenyl]-4-yl)ethene: Features formyl groups, making it suitable for different types of chemical reactions and applications.
Uniqueness
1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Fórmula molecular |
C50H32F4 |
|---|---|
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene |
InChI |
InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H |
Clave InChI |
MRRHMRSLWNEHNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)


